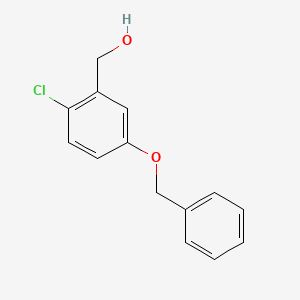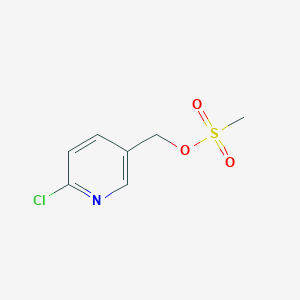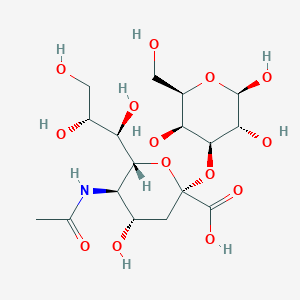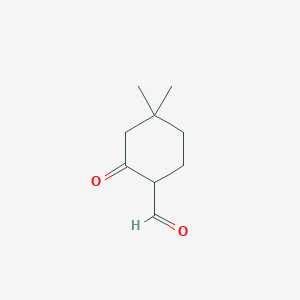
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde
概要
説明
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexanecarbaldehyde, featuring a ketone group at the 2-position and two methyl groups at the 4-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde typically involves the oxidation of 4,4-dimethylcyclohexanol. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent under controlled conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. Catalysts such as platinum or palladium on carbon may be employed to facilitate the oxidation process.
化学反応の分析
Types of Reactions
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 4,4-Dimethyl-2-oxocyclohexanecarboxylic acid.
Reduction: 4,4-Dimethyl-2-hydroxycyclohexanecarbaldehyde.
Substitution: Various substituted cyclohexanecarbaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
作用機序
The mechanism of action of 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The carbonyl groups (both ketone and aldehyde) are highly reactive, allowing the compound to participate in various addition and substitution reactions. The presence of the methyl groups at the 4-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
類似化合物との比較
Similar Compounds
2-Oxocyclohexanecarbaldehyde: Lacks the methyl groups at the 4-position, resulting in different reactivity and physical properties.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: A cyclic ketene acetal with similar structural features but different reactivity due to the presence of the methylene group.
Uniqueness
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde is unique due to the combination of its ketone and aldehyde functionalities along with the steric effects introduced by the methyl groups. This unique structure allows for selective reactions and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(2)4-3-7(6-10)8(11)5-9/h6-7H,3-5H2,1-2H3 |
InChIキー |
JYMPAXQWCBYRRS-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C(=O)C1)C=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
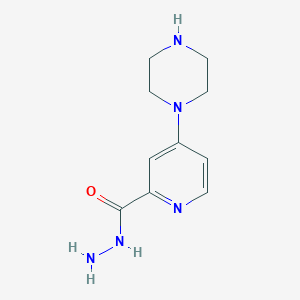
![2-Methanesulfonyl-4-[benzimidazol-1-yl]pyrimidine](/img/structure/B8477948.png)
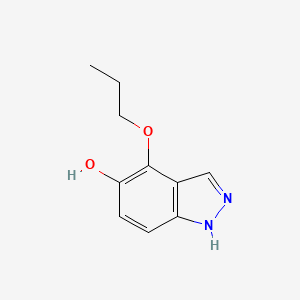
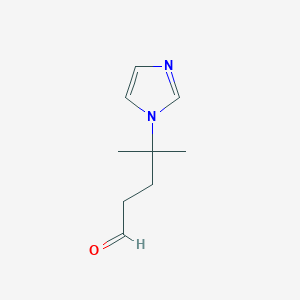
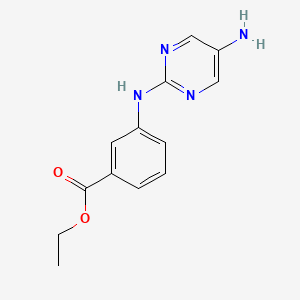
![2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethanamine](/img/structure/B8477979.png)
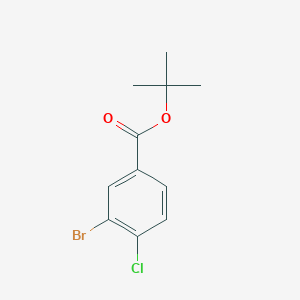
![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethenyl]-4-phenylpiperidin-4-ol](/img/structure/B8478018.png)
![Phenol, 4-[(4-methoxyphenyl)-1-naphthalenylmethyl]-2-methyl-](/img/structure/B8478019.png)
![2-(2-(Quinoxalin-2-yl)ethyl)benzo[d]thiazole](/img/structure/B8478028.png)
![1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,n-(1,2-dimethyl-1h-benzo[d]imidazol-5-yl)-1-[(3-fluorophenyl)methyl]-](/img/structure/B8478041.png)
